5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine 5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847241
InChI: InChI=1S/C19H24N2O/c1-15-12-17(13-20-19(15)22-2)18-10-6-7-11-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3
SMILES:
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol

5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine

CAS No.:

Cat. No.: VC15847241

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine -

Specification

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
IUPAC Name 5-(1-benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine
Standard InChI InChI=1S/C19H24N2O/c1-15-12-17(13-20-19(15)22-2)18-10-6-7-11-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3
Standard InChI Key SSTLERMLLGQQQM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1OC)C2CCCCN2CC3=CC=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a methyl group (-CH₃), and at the 5-position with a 1-benzylpiperidin-2-yl group. This combination introduces both lipophilic (benzyl, methyl) and polar (methoxy, piperidine) domains, influencing its solubility and drug-likeness.

Physicochemical Data

Key properties are summarized below:

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O
Molecular Weight296.4 g/mol
IUPAC Name5-(1-benzylpiperidin-2-yl)-2-methoxy-3-methylpyridine
SMILESCC1=CC(=CN=C1OC)C2CCCCN2CC3=CC=CC=C3
InChIInChI=1S/C19H24N2O/c1-15-12-17(13-20-19(15)22-2)18-10-6-7-11-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3
InChIKeySSTLERMLLGQQQM-UHFFFAOYSA-N

The presence of the piperidine ring (pKₐ ~10.5) suggests potential protonation under physiological conditions, which may enhance solubility in acidic environments.

Synthetic Methodologies

Exemplary Reaction Conditions

A related synthesis for omeprazole sulfide (CAS 73590-85-9) illustrates critical steps applicable to analogous piperidine-pyridine systems :

  • Oxidation: Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 10–15 minutes.

  • Workup: Ammonium hydroxide extraction followed by pH adjustment to 8.5–9.5 with acetic acid.

  • Purification: Solvent distillation and recrystallization.

Such conditions highlight the sensitivity of heterocyclic systems to oxidative environments and the need for precise temperature control .

Biological Activity and Mechanistic Insights

Neurological Targets

Piperidine derivatives exhibit affinity for σ receptors and monoamine transporters. The benzyl substitution in this compound could modulate serotonin or dopamine reuptake, analogous to compounds disclosed in patent JPS6126782B2, which feature 4-amino-2-methoxy-N-(piperidin-4-yl)benzamides with antidepressant activity .

Pharmacological Research and Comparative Analysis

Structural Analogs and Their Activities

The table below compares key analogs from patent literature:

CompoundBiological TargetActivitySource
4-Amino-2-methoxy-5-nitro-N-[1-(3-phenylpropyl)piperidin-4-yl]benzamideSerotonin transporterIC₅₀ = 12 nM
Piperidin-4-yl azetidine derivativesJAK1IC₅₀ = 8–45 nM
5-Methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridinyl)sulfinyl]-1H-benzimidazoleProton pumpInhibition >90% at 10 μM

These data suggest that minor modifications to the piperidine or pyridine subunits significantly alter target selectivity .

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